5-Methylnonane-1,9-diamine
Description
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Structure
3D Structure
Properties
CAS No. |
45024-21-3 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
5-methylnonane-1,9-diamine |
InChI |
InChI=1S/C10H24N2/c1-10(6-2-4-8-11)7-3-5-9-12/h10H,2-9,11-12H2,1H3 |
InChI Key |
MBRGOFWKNLPACT-UHFFFAOYSA-N |
SMILES |
CC(CCCCN)CCCCN |
Canonical SMILES |
CC(CCCCN)CCCCN |
Other CAS No. |
45024-21-3 |
Origin of Product |
United States |
Classification and Fundamental Structural Characteristics of Long Chain Aliphatic Diamines
Long-chain aliphatic diamines are organic compounds that feature two primary amine (-NH2) groups attached to a linear or branched aliphatic hydrocarbon chain, typically comprising eight or more carbon atoms. google.com These molecules are key building blocks in the synthesis of a variety of polymers, most notably polyamides, polyimides, and polyurethanes, and also serve as curing agents for epoxy resins. Current time information in Bangalore, IN.scirp.org
The general structure can be represented as H₂N-R-NH₂, where 'R' is a long-chain alkyl group. The length and structure of this alkyl chain—whether it is linear or branched—profoundly influence the physical and chemical properties of the resulting materials. acs.org For instance, longer, linear chains can lead to more crystalline polymers with higher melting points and tensile strengths due to more efficient chain packing and intermolecular hydrogen bonding between the amide groups. osti.gov Conversely, the introduction of branching along the carbon backbone disrupts this regular packing, which can lower the melting point, decrease crystallinity, and enhance solubility in common solvents. acs.org
The reactivity of the terminal amine groups is another defining characteristic, allowing them to participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form amide linkages. mdpi.com
Position of 5 Methylnonane 1,9 Diamine Within the Broader Scope of Organic Chemistry and Aliphatic Amines
5-Methylnonane-1,9-diamine is classified as a branched, long-chain aliphatic diamine. Its structure consists of a nonane (B91170) (nine-carbon) chain with amine groups at positions 1 and 9, and a methyl group (CH₃) branching off from the fifth carbon atom. Current time information in Bangalore, IN. This specific placement of the methyl group is a key structural feature that distinguishes it from its linear counterpart, 1,9-nonanediamine.
From the perspective of organic chemistry, this compound is a bifunctional nucleophile, with the two primary amine groups being the sites of reactivity. Its synthesis can be achieved through the reduction of 5-methylenenonanedinitrile. google.com The presence of the methyl branch introduces chirality at the C5 position if the starting material or synthesis route is stereospecific, although it is often used as a racemic mixture.
Within the family of aliphatic amines, this compound occupies a space where its properties are a direct consequence of its chain length and branched nature. The nine-carbon chain places it firmly in the category of long-chain diamines, while the centrally located methyl group is expected to impart specific properties to polymers derived from it, such as altered thermal behavior and mechanical strength, when compared to polymers made from linear diamines. acs.org
Rationale for Dedicated Academic Investigation of 5 Methylnonane 1,9 Diamine: Research Gaps and Opportunities
Catalytic Strategies for Carbon-Nitrogen Bond Formation
The formation of carbon-nitrogen (C-N) bonds is the cornerstone of diamine synthesis. Catalytic methods are paramount in achieving this transformation efficiently, offering advantages in terms of reaction conditions, substrate scope, and selectivity over classical stoichiometric methods.
Transition metal catalysis provides the most powerful and versatile methods for C-N bond formation. These reactions, often named for their developers (e.g., Buchwald-Hartwig amination), typically involve the coupling of an amine with an organic halide or triflate.
Palladium-Catalyzed Amination: Palladium complexes are widely used for the amination of aryl and alkyl halides. For a precursor like 1,9-dihalo-5-methylnonane, a double Buchwald-Hartwig amination could be envisioned. The choice of ligand is critical for achieving high yields and preventing side reactions. For instance, sterically hindered biarylphosphine ligands have proven effective in the amination of challenging substrates.
Nickel-Catalyzed Amination: Nickel catalysts have emerged as a more earth-abundant and often more reactive alternative to palladium for certain C-N cross-coupling reactions. They can be particularly effective for coupling with less reactive electrophiles or for reactions involving ammonia (B1221849) or its surrogates, which is directly relevant for the synthesis of primary diamines.
Copper-Catalyzed Amination: Copper-catalyzed C-N coupling, or the Ullmann condensation, is a classical method that has seen a modern resurgence with the development of new ligands that allow for milder reaction conditions. These systems can be advantageous due to the low cost of copper.
Iridium-Catalyzed Amination: Iridium catalysts are particularly noted for their use in allylic amination and the "borrowing hydrogen" or "hydrogen autotransfer" methodology. The latter allows for the coupling of alcohols with amines, where the alcohol is transiently oxidized to an aldehyde, undergoes condensation with the amine, and the resulting imine is then reduced by the iridium hydride species. A potential precursor like 5-methylnonane-1,9-diol could be directly converted to this compound using this elegant and atom-economical approach.
Table 1: Comparison of Transition Metal-Catalyzed Amination for Diamine Synthesis
| Catalyst System | Typical Substrates | Advantages | Potential Challenges for this compound Synthesis |
|---|---|---|---|
| Palladium/Ligand | Dihaloalkanes, Ditosylates | High functional group tolerance, well-studied. | Catalyst cost, potential for β-hydride elimination with alkyl halides. |
| Nickel/Ligand | Dihaloalkanes, Ditosylates | Lower cost than palladium, high reactivity. | Sensitivity to air and moisture, ligand optimization required. |
| Copper/Ligand | Dihaloalkanes | Low cost, effective for ammonia equivalents. | Often requires higher temperatures, can have limited substrate scope. |
| Iridium/Ligand | Diols | Atom economical (water is the only byproduct), green. | Requires a diol precursor, catalyst can be expensive. |
Since this compound possesses a stereocenter at the C5 position, its synthesis in an enantiomerically pure form requires asymmetric strategies. Chiral diamines are highly valuable as ligands for asymmetric catalysis and as components of pharmaceuticals.
Enantioselective synthesis can be achieved through various means:
Resolution of a Racemic Mixture: A classical approach where the racemic diamine is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Asymmetric Catalysis: A more modern and efficient approach involves using a chiral catalyst to directly form one enantiomer of the product preferentially. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable diketone or di-imine precursor using a chiral rhodium, ruthenium, or iridium catalyst could install the stereocenter and the amino groups simultaneously or sequentially.
Use of a Chiral Pool Precursor: The synthesis could begin with a readily available, enantiomerically pure starting material that already contains the required stereocenter.
Research has demonstrated the power of iridium-catalyzed asymmetric amination of alcohols, which could be a viable route. For example, a prochiral diketone precursor could be subjected to an asymmetric reductive amination using a chiral catalyst and an ammonia source to yield the chiral diamine.
Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of catalysis alongside transition metal and biocatalysis. For diamine synthesis, organocatalysts can be employed in various transformations. For example, a bifunctional organocatalyst could be used to promote an asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated system, followed by further transformations to yield the diamine. While direct organocatalytic routes to long-chain aliphatic diamines are less common than metal-catalyzed ones, the principles could be applied to the synthesis of suitable precursors.
Reductive Amination Pathways for this compound Precursors
Reductive amination is a robust and widely used method for forming C-N bonds. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, a logical precursor would be 5-methylnonane-1,9-dial . This dialdehyde (B1249045) could be subjected to a double reductive amination using ammonia and a suitable reducing agent.
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (STAB)
Catalytic hydrogenation (e.g., H₂, Raney Nickel)
The choice of reducing agent is crucial. STAB is often favored for its mildness and selectivity for imines over carbonyls, reducing the likelihood of side reactions like the reduction of the starting aldehyde. Catalytic hydrogenation using Raney Nickel is a classic, cost-effective method for large-scale industrial production of amines from nitriles or via reductive amination.
Table 2: Selected Reducing Agents for Reductive Amination
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂/Raney Ni | High pressure, elevated temperature | Cost-effective, high efficiency for industrial scale. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| NaBH₃CN | Acidic to neutral pH | Mild, selective for imines. | Highly toxic (cyanide), requires careful handling. |
| Na(OAc)₃BH (STAB) | Mildly acidic (e.g., AcOH) | Mild, non-toxic, high selectivity, broad compatibility. | Higher cost than NaBH₄, stoichiometric waste. |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves considerations such as atom economy, use of renewable feedstocks, safer solvents, and energy efficiency.
Key green strategies applicable to this synthesis include:
Catalytic Hydrogenation: Using H₂ as a reductant is highly atom-economical, producing only water as a byproduct.
Biocatalysis: Enzymes, such as transaminases, can be used to convert ketones to chiral amines with extremely high enantioselectivity under mild aqueous conditions. A diketone precursor to this compound could potentially be a substrate for a di-transaminase.
Use of Bio-based Feedstocks: Exploring synthetic routes that start from renewable resources rather than petrochemicals is a central goal of green chemistry.
Reducing or eliminating the use of volatile organic compounds (VOCs) as solvents is a primary green chemistry objective.
Aqueous Medium Reactions: Performing reactions in water is highly desirable due to its low cost, non-flammability, and low environmental impact. The development of water-soluble catalysts has enabled many transition metal-catalyzed reactions, including C-N couplings, to be performed in aqueous systems. For the synthesis of a relatively nonpolar molecule like this compound, surfactants may be required to facilitate the reaction in water.
Solvent-Free Reactions: Conducting reactions neat (without any solvent) can lead to higher reaction rates, simpler workups, and a dramatic reduction in waste. These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating them above their melting points. Reductive aminations have been reported under solvent-free conditions, offering a potentially greener route to the target diamine.
Microwave and Ultrasound-Assisted Synthetic Protocols
Conventional heating methods for chemical synthesis are often characterized by long reaction times and potential for side-product formation due to inefficient heat transfer. Microwave and ultrasound irradiation offer compelling alternatives by providing energy directly to the reacting molecules, leading to rapid, uniform heating and unique chemical effects.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to align with a rapidly oscillating electric field, generating heat volumetrically throughout the reaction medium. This technique can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products. For instance, the synthesis of 1,3-diarylimidazolinium chlorides, precursors for N-heterocyclic carbenes, was achieved in under five minutes with yields up to 98% using microwave irradiation, a significant improvement over the 24-72 hours required by conventional reflux methods. nih.gov This approach, which involves the cyclization of diamine derivatives, showcases the potential of MAOS for efficiently constructing molecules containing amine functionalities. nih.gov While a direct microwave-assisted synthesis of this compound has not been specifically reported, the principles are broadly applicable to the key bond-forming reactions involved, such as amination or reductive amination steps, suggesting a promising avenue for process intensification.
Table 1: Comparison of Conventional and Energy-Assisted Synthetic Methods
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
|---|---|---|---|
| Heating Mechanism | Conduction/Convection | Direct Dielectric Heating | Acoustic Cavitation |
| Reaction Time | Hours to Days | Minutes | Minutes to Hours |
| Energy Efficiency | Low to Moderate | High | Moderate to High |
| Temperature Gradient | Non-uniform | Uniform | Localized Hot Spots |
| Typical Yields | Variable | Often Higher | Often Higher |
| Applicability | Broad | Effective for polar reactants | Effective in liquid systems |
Biocatalytic and Bio-Based Synthetic Routes for Long-Chain Diamines
The increasing demand for sustainable chemical manufacturing has spurred research into bio-based production routes for platform chemicals like long-chain diamines. These methods utilize enzymes or whole microbial cells to convert renewable feedstocks into valuable products, offering an alternative to traditional petroleum-based synthesis.
Biocatalytic Synthesis: Biocatalysis employs isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild conditions. For the synthesis of long-chain aliphatic diamines, a significant challenge is preventing intramolecular cyclization, which forms stable heterocyclic byproducts. acs.org Despite this, researchers have developed successful enzymatic cascades. One notable example is a redox-neutral cascade using a thermostable alcohol dehydrogenase (ADH) and a transaminase (ω-TA) to convert diols into diamines with high conversion rates. acs.org Although direct biocatalytic synthesis of this compound is not yet reported, the microbial production of other long-chain diamines like 1,8-diaminooctane (B148097) and 1,10-diaminodecane (B146516) from their corresponding diols has been demonstrated, indicating the feasibility of this approach. nih.gov
Bio-Based Routes from Renewable Feedstocks: Bio-based synthesis aims to produce chemicals from renewable resources such as sugars, plant oils, or amino acids. acs.org Long-chain diamines are attractive targets for bio-based polyamides. For example, 1,10-diaminodecane derived from castor oil is already used commercially. acs.org While direct fermentation of renewable sources to produce longer-chain diamines remains challenging, chemo-enzymatic routes are being explored. nih.gov These hybrid approaches combine biological transformations with traditional chemical steps to create efficient pathways from biomass to the final product. Feedstock availability, yield, and byproduct formation are critical factors in assessing the industrial viability of these routes. acs.org
Table 2: Examples of Bio-Based Feedstocks for Diamine Synthesis
| Feedstock Source | Intermediate Monomer(s) | Target Diamine(s) | Reference |
|---|---|---|---|
| Sugars (via fermentation) | Lysine | 1,5-Pentanediamine (Cadaverine) | nih.gov |
| Plant Oils (e.g., Castor Oil) | Sebacic Acid | 1,10-Diaminodecane | acs.org |
| Diols | Dihydroxyalkanes | 1,8-Diaminooctane, 1,12-Diaminododecane | nih.gov |
| Lignocellulosic Materials | Xylose | 1,5-Pentanediamine (Cadaverine) | nih.gov |
Multicomponent and Modular Synthetic Approaches for this compound Derivatives
Multicomponent reactions (MCRs) and modular synthesis represent advanced strategies that offer significant advantages in terms of efficiency, diversity, and atom economy. These approaches are well-suited for creating libraries of complex molecules from simple, readily available building blocks.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants. This strategy is highly convergent and can rapidly generate molecular complexity. While a specific MCR for this compound is not documented, related methods for synthesizing other diamines and their derivatives have been developed. For example, enantiomerically enriched 1,3-diamines can be synthesized via a three-component Mannich reaction involving an aldehyde, an aniline, and an enecarbamate, catalyzed by a chiral Brønsted acid. acs.org Another approach is the photo-induced, catalyst-free reaction of amines, aldehydes, and iodoarenes to produce unsymmetrical 1,2-diamines. rsc.orgrsc.org The Ugi four-component reaction has also been adapted to use diamines as one component to generate complex medium-sized rings, demonstrating the versatility of MCRs in amine chemistry. nih.gov
Modular Synthesis: Modular synthesis focuses on the sequential and controlled assembly of molecular fragments (modules). This allows for the systematic variation of different parts of the target molecule, making it ideal for structure-activity relationship studies and the development of functional materials. A modular protocol for synthesizing bis-α-chiral amines has been reported, using a sulfinamide chiral auxiliary to control stereochemistry in a stepwise manner. nih.gov Similarly, modular approaches exist for creating aryl amines and α-branched secondary alkylamines. rsc.orgnih.gov Applying a modular strategy to this compound would involve synthesizing the C10 backbone in a stepwise fashion, allowing for precise control over the placement of the methyl group and the terminal amine functionalities. This could involve coupling smaller, pre-functionalized building blocks to construct the final diamine structure.
Optimization of Reaction Conditions and Yields in the Preparation of this compound
Optimizing reaction parameters is crucial for maximizing yield, minimizing waste, and ensuring the economic viability of any synthetic process. The preparation of this compound, like any chemical synthesis, would benefit from a systematic study of key variables. These include the choice of catalyst, solvent, temperature, pressure, and reactant stoichiometry.
The development of a new synthetic protocol often involves screening various conditions to find the optimal set. For example, in an ultrasound-assisted synthesis of β-enaminones, researchers systematically evaluated different metal oxide catalysts, discovering that NiO provided a superior yield (92%) compared to Co₃O₄, ZnO, and CuO. nih.gov Further optimization revealed that the reaction proceeded efficiently without a solvent, highlighting a green chemistry benefit. The effect of catalyst loading and reaction time was also examined to achieve the best balance of efficiency and resource use. nih.gov This systematic approach of varying one parameter at a time while holding others constant is fundamental to process optimization. For a hypothetical synthesis of this compound, similar optimization would be necessary, whether for a classical thermal reaction or an advanced microwave-assisted protocol.
Table 3: Illustrative Optimization of Catalyst and Conditions for β-Enaminone Synthesis
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Co₃O₄ | None | 20 | 55 |
| 2 | ZnO | None | 20 | 65 |
| 3 | CuO | None | 20 | 70 |
| 4 | NiO | None | 20 | 92 |
| 5 | None | None | 720 | 0 |
| 6 | NiO | Methanol (B129727) | 20 | 85 |
| 7 | NiO | Toluene | 20 | 78 |
Data derived from a study on a related amine synthesis, demonstrating a typical optimization workflow. nih.gov
Advanced Separation and Purification Techniques for Aliphatic Diamines
The isolation of a target compound in high purity is a critical final step in synthesis. For long-chain aliphatic diamines like this compound, which are typically high-boiling liquids, specialized purification techniques are required to remove starting materials, byproducts, and solvents.
Distillation: Vacuum distillation is a primary method for purifying high-boiling compounds that would decompose at their atmospheric boiling point. scispace.com For long-chain diisocyanates, which have similar physical properties to diamines, distillation at reduced pressure (e.g., 0.06 mbar) is effective. uni-konstanz.de Industrial processes for purifying amines often employ complex distillation columns with multiple sections (rectifying and stripping parts) to efficiently separate low-boiling and high-boiling impurities. google.com
Chromatography and Derivatization: When distillation is insufficient to separate compounds with similar boiling points, chromatography is employed. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool. Since simple aliphatic amines lack a UV chromophore, pre-column derivatization is often necessary for detection. sigmaaldrich.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form highly fluorescent derivatives, enabling sensitive detection and separation. sigmaaldrich.com For industrial-scale purification from complex mixtures like fermentation broths, a multi-step process involving decolorization, concentration, and chromatographic separation is often required to achieve high purity. researchgate.net
Salt Formation and Extraction: An alternative method involves selective precipitation. Amines can be purified by treating an impure mixture with an acid, such as trichloroacetic acid (TCA), to form a solid amine salt, which precipitates out of the non-polar solution. nih.gov The impurities remain in the solution and are filtered off. The purified amine can then be regenerated from its salt. nih.gov This technique is particularly useful for removing non-basic impurities.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures of this compound Salts or Co-crystals
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a flexible molecule like this compound, forming salts or co-crystals is essential for obtaining the well-ordered structures required for single-crystal X-ray diffraction analysis.
The formation of salts, typically with dicarboxylic acids, or co-crystals with suitable co-formers, locks the molecule into a specific conformation within the crystal lattice. This allows for the detailed characterization of bond lengths, bond angles, and intermolecular interactions.
Expected Crystal Packing and Hydrogen-Bonding Motifs:
In the solid state, the salts of this compound would be expected to exhibit extensive hydrogen-bonding networks. The primary amine groups at both ends of the molecule are excellent hydrogen bond donors, while the counter-ion (e.g., a carboxylate) would act as a hydrogen bond acceptor. This would likely result in layered or three-dimensional structures.
Studies on similar long-chain diamine salts, such as those of 1,5-pentanediamine with tetradecanedioic acid, have revealed that both anhydrous and hydrated crystal forms can exist, each with distinct packing arrangements and hydrogen-bonding patterns. mdpi.com The presence of water molecules can play a crucial role in stabilizing the crystal lattice by forming additional hydrogen bonds. nih.gov
The introduction of a methyl group at the 5-position of the nonane (B91170) chain in this compound would introduce a branching point. This branching can influence the crystal packing by creating steric hindrance that may disrupt the simple layered structures often observed for linear long-chain diamines. The crystal structures of co-crystals involving other aliphatic amines have shown that the architecture of the hydrogen-bonding network can change systematically with the size and shape of the molecules involved. nih.govacs.org
Illustrative Crystallographic Data for a Structurally Similar Diamine Salt:
To illustrate the type of data obtained from such studies, the following table presents representative crystallographic information for a salt of a long-chain diamine.
| Parameter | 1,5-Pentanediamine-tetradecanedioate Anhydrate | 1,5-Pentanediamine-tetradecanedioate Dihydrate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 9.87 | 38.89 |
| b (Å) | 15.43 | 5.65 |
| c (Å) | 7.99 | 10.87 |
| β (°) | 109.12 | 96.54 |
| Volume (ų) | 1148.7 | 2372.1 |
| Hydrogen Bonds | N-H···O, C-H···O | N-H···O, O-H···O, C-H···O |
This data is representative of a similar class of compounds and is used for illustrative purposes. mdpi.com
Advanced Spectroscopic Methods for Investigating Intermolecular Interactions and Conformational Dynamics
In solution, this compound is a flexible molecule that can adopt numerous conformations due to rotation around its single bonds. Advanced spectroscopic techniques are invaluable for understanding these conformational dynamics and the intermolecular interactions that occur in the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Two-dimensional NMR techniques are particularly powerful for elucidating the solution-state structure and dynamics of flexible molecules.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are close to each other, typically within 5 Å. For this compound, NOESY experiments could reveal which parts of the molecule are spatially close in the folded conformations that are likely to be present in solution. Evidence of "back-folding," where the ends of the long alkyl chain come into proximity, has been observed in similar flexible molecules using NOESY. nih.gov
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is also sensitive to through-space dipolar couplings but is more effective for molecules of intermediate size or for systems undergoing conformational exchange at a rate that is problematic for NOESY.
¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This technique can be used to probe the electronic environment of the nitrogen atoms and identify long-range couplings between protons and nitrogen atoms, providing insights into the conformation of the molecule. arxiv.org
The chemical shifts of the protons and carbons in the NMR spectrum are also sensitive to the local environment and conformation. By comparing experimental chemical shifts with those predicted from quantum-chemical calculations for different possible conformations, the most probable solution-state structures can be identified. acs.org
Vibrational Spectroscopy (FTIR and Raman):
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn influenced by its conformation and intermolecular interactions, particularly hydrogen bonding.
Fourier-Transform Infrared (FTIR) Spectroscopy: The stretching frequencies of the N-H bonds in the primary amine groups are particularly sensitive to hydrogen bonding. In a non-polar solvent, these bands would appear at higher wavenumbers, while in a hydrogen-bonding solvent or in the presence of a co-former, these bands would shift to lower wavenumbers and broaden.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrations of the carbon backbone. Changes in the Raman spectrum can indicate conformational changes in the alkyl chain.
By studying the spectra in different solvents or at different temperatures, it is possible to gain a detailed understanding of the intermolecular interactions and the equilibrium between different conformers. researchgate.netnih.govresearchgate.net
Illustrative Spectroscopic Data for Conformational Analysis:
The following table provides a conceptual overview of how advanced spectroscopic data could be used to characterize the conformational behavior of this compound.
| Spectroscopic Technique | Observable | Information Gained |
| 2D NMR (NOESY/ROESY) | Cross-peaks between non-adjacent protons | Proximity of different parts of the molecule, evidence of folded conformations. |
| Variable Temperature NMR | Changes in chemical shifts and coupling constants | Thermodynamic parameters of conformational equilibria. |
| FTIR Spectroscopy | Shift and broadening of N-H stretching bands | Strength and nature of hydrogen bonding interactions. |
| Raman Spectroscopy | Changes in skeletal vibration modes | Conformational changes in the C9 alkyl backbone. |
Computational Chemistry and Theoretical Investigations of 5 Methylnonane 1,9 Diamine
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach in computational chemistry for calculating the properties of molecules. Some key computed properties for 5-Methylnonane-1,9-diamine are summarized in the table below.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₄N₂ | guidechem.com |
| Molecular Weight | 172.31 g/mol | chemsrc.com |
| XLogP3-AA | 1.7 | guidechem.com |
| Hydrogen Bond Donor Count | 2 | guidechem.com |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Rotatable Bond Count | 8 | guidechem.com |
| Topological Polar Surface Area | 52 Ų | guidechem.com |
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses eight rotatable single bonds, this process is crucial for identifying its most stable three-dimensional structure. guidechem.com
Conformational analysis involves a systematic study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Given the long, flexible aliphatic chain and the presence of a methyl group, this compound can adopt numerous conformations. DFT calculations would be employed to:
Identify Stationary Points: Systematically rotate the dihedral angles of the rotatable bonds to locate all possible conformers (local minima) and transition states connecting them on the potential energy surface.
Determine Relative Energies: Calculate the electronic energy of each optimized conformer to determine their relative stabilities. The global minimum would represent the most populated conformation in the gas phase.
Analyze Geometric Parameters: For each stable conformer, key bond lengths, bond angles, and dihedral angles would be calculated. Intramolecular hydrogen bonding between the two amine groups, or between an amine group and another part of the chain, could be a potential stabilizing interaction in certain folded conformations, which DFT can predict. The study of linear alkanes has shown that chain straightening is often a prerequisite for reactions within confined spaces like zeolite pores, and similar conformational considerations are vital for understanding the reactivity of this diamine. researchgate.net
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.org The energy and spatial distribution of these orbitals provide insight into a molecule's ability to act as an electron donor or acceptor.
For this compound, a saturated aliphatic diamine, FMO analysis via DFT would likely reveal:
HOMO: The HOMO would be primarily localized on the non-bonding lone pair electrons of the two nitrogen atoms. The energy of the HOMO is related to the ionization potential and indicates the molecule's propensity to donate electrons, making the amine groups the primary sites for electrophilic attack.
LUMO: The LUMO would be distributed over the antibonding σ* orbitals of the C-H and C-N bonds. Its high energy would indicate that the molecule is a poor electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability. ajchem-a.com A large gap suggests high stability and low reactivity, which is characteristic of saturated alkanes and amines.
From the FMO energies, various reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity, chemical hardness, and softness. These descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents based on principles like Hard and Soft Acids and Bases (HSAB).
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT is excellent for calculating static properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
For this compound, MD simulations would be invaluable for:
Exploring Conformational Space: MD can simulate the dynamic folding and unfolding of the molecule's carbon chain, providing a more realistic picture of its conformational flexibility at a given temperature than static DFT calculations. It can reveal the timescales of transitions between different conformers.
Investigating Solvent Effects: By placing the diamine molecule in a simulation box filled with explicit solvent molecules (e.g., water), MD can be used to study solvation. Key insights would include the formation and lifetime of hydrogen bonds between the amine groups and surrounding water molecules, the structure of the solvation shell, and how the solvent influences the conformational preferences of the diamine. In nonpolar solvents, the molecule might favor more folded, self-associated conformations.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like intermediates and transition states that are often too short-lived to be observed experimentally.
Diamines like this compound are common building blocks in organic synthesis, particularly in the formation of polyamides and polyurethanes. google.com.nagoogle.com For instance, in the reaction with phosgene (B1210022) to form the corresponding diisocyanate, a critical step in polyurethane production, computational studies could map out the entire reaction pathway. google.com
Using DFT, one could:
Model Reactants and Products: Optimize the geometries of the reactants (diamine, phosgene) and final products (diisocyanate, HCl).
Identify Intermediates: Locate and characterize potential intermediates, such as carbamoyl (B1232498) chlorides, which are known to form during phosgenation. google.com
Perform Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can confirm that a located transition state correctly connects the intended reactant and product minima on the potential energy surface.
The two amine groups of this compound make it an excellent bidentate ligand capable of coordinating to metal centers to form metal complexes. Such complexes can have significant catalytic activity. For example, related diamines are used to create ligands for catalysts in various organic transformations. researchgate.netresearchgate.netresearchgate.net
Computational methods can be used to explore the complete catalytic cycle of a hypothetical catalyst containing a this compound ligand. A typical study would involve:
Modeling the Active Catalyst: Optimizing the geometry of the metal complex containing the diamine ligand.
Substrate Coordination: Simulating the binding of the substrate molecule(s) to the metal center.
Mapping the Reaction: Calculating the potential energy surface for the chemical transformation of the substrate while it is coordinated to the catalyst. This includes locating all intermediates and transition states for key steps like oxidative addition, migratory insertion, or reductive elimination. nptel.ac.inmmcmodinagar.ac.in
Product Release: Modeling the dissociation of the product from the metal center, thereby regenerating the active catalyst for the next cycle.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The synergy between computational chemistry and experimental spectroscopy is a cornerstone of modern structural elucidation. Theoretical calculations, particularly those employing Density Functional Theory (DFT), allow for the a priori prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. hmdb.canih.gov These predicted spectra serve as invaluable tools for interpreting experimental data, confirming molecular structures, and assigning specific signals to their corresponding atoms or functional groups. However, the accuracy of these computational models must be rigorously validated against experimental results. nih.gov
Predicted Spectroscopic Parameters
Computational methods are frequently used to predict ¹H and ¹³C NMR spectra. arxiv.org For a molecule like this compound, a typical approach would involve geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) NMR calculation using a functional such as B3LYP with a basis set like 6-31G(d,p).
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound, a theoretically predicted NMR spectrum would exhibit distinct signals corresponding to each chemically unique proton and carbon atom. The presence of the two primary amine groups and the methyl branch creates a specific pattern of chemical shifts. The protons and carbons closest to the electron-withdrawing amine groups are expected to be the most deshielded, appearing at a higher chemical shift (downfield).
The following table outlines the expected chemical shifts based on standard additive models and comparison with similar aliphatic diamines.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual computational results may vary based on the level of theory, basis set, and simulated solvent.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (-CH₂) | ~2.70 | ~42.5 |
| C2 (-CH₂) | ~1.50 | ~34.0 |
| C3 (-CH₂) | ~1.30 | ~24.0 |
| C4 (-CH₂) | ~1.40 | ~36.5 |
| C5 (-CH) | ~1.55 | ~34.5 |
| C6 (-CH₂) | ~1.30 | ~29.5 |
| C7 (-CH₂) | ~1.30 | ~26.5 |
| C8 (-CH₂) | ~1.50 | ~34.0 |
| C9 (-CH₂) | ~2.70 | ~42.5 |
| 5-Methyl (-CH₃) | ~0.88 | ~19.0 |
Predicted Infrared (IR) Data
The predicted IR spectrum provides information about the vibrational modes of the molecule. For this compound, the most characteristic absorptions would be associated with the amine (N-H) and alkane (C-H) bonds.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium, Two Bands |
| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1590 - 1650 | Medium |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |
The region below 1400 cm⁻¹ is known as the fingerprint region, containing complex vibrations characteristic of the entire molecule, which can be precisely predicted through computational analysis. pressbooks.pub
Validation with Experimental Data
Direct experimental validation for this compound is limited by the lack of published spectra. However, a comparative analysis can be made using data from analogous compounds. A research article detailing the synthesis of cannabinoid receptor ligands reports the experimental ¹H NMR spectrum for N-(9-aminononyl)-N-methylnonane-1,9-diamine, a structurally similar tertiary amine. nih.gov
Table 3: Experimental ¹H NMR Data for Analogue Compound: N-(9-aminononyl)-N-methylnonane-1,9-diamine (Data obtained in CDCl₃) nih.gov
| Signal Type | Reported Chemical Shift (ppm) | Description |
|---|---|---|
| -CH₂- (aliphatic chain) | 1.20 – 1.55 | Multiplet (m) |
| -N-CH₃ (methyl on nitrogen) | 2.19 | Singlet (s) |
| -CH₂-N(CH₃)-CH₂- | 2.29 | Triplet (t) |
Comparing the experimental data of the analogue with the expected spectrum for this compound reveals key points for validation:
The extensive aliphatic chain protons in the analogue appear as a complex multiplet between 1.20-1.55 ppm, which aligns well with the expected region for the bulk of the methylene (B1212753) protons in the target compound.
The protons on the carbons adjacent to the primary amine (-CH₂-NH₂) in the analogue are observed at 2.67 ppm. nih.gov This corresponds closely to the predicted value of ~2.70 ppm for the C1 and C9 protons in this compound, validating the expected deshielding effect of the terminal amino groups.
The analogue features a singlet at 2.19 ppm and a triplet at 2.29 ppm, corresponding to the N-methyl group and the adjacent methylene protons, respectively. nih.gov These signals would be absent in the spectrum of this compound, which would instead show broad, exchangeable N-H proton signals.
This comparative analysis demonstrates how theoretical predictions, even when general, can be cross-referenced with experimental data from similar structures to build confidence in spectral assignments and structural confirmation. The minor deviations between predicted and experimental values are expected and can be attributed to factors such as the specific solvent used (CDCl₃ in the experiment vs. an in-vacuo or different solvent model in computation) and the structural differences between the target molecule and the available analogue. nih.gov
Applications of 5 Methylnonane 1,9 Diamine in Advanced Chemical Systems
Role as Ligands in Homogeneous and Heterogeneous Catalysis
In the realm of catalysis, diamines are crucial as ligands that coordinate with metal centers to form stable complexes. These complexes can function as catalysts in either homogeneous systems, where the catalyst is in the same phase as the reactants, or heterogeneous systems, where it is in a different phase. 5-Methylnonane-1,9-diamine, with its two nitrogen donor atoms, can act as a bidentate ligand, chelating to a metal ion to form a stable ring structure. This chelation effect often enhances the stability and catalytic activity of the resulting complex compared to monodentate ligands. The long, flexible aliphatic backbone of this compound can influence the solubility of the metal complex and the steric environment around the catalytic active site, thereby affecting its reactivity and selectivity.
The use of such ligands is fundamental to many industrial processes, including hydroformylation, hydrogenation, and oxidation reactions. While specific studies detailing the catalytic performance of this compound are not extensively documented in academic literature, its structural analogy to other aliphatic diamines suggests its potential utility in creating catalysts for a range of chemical transformations.
The synthesis of metal complexes involving diamine ligands is a well-established area of coordination chemistry. Typically, a metal salt (e.g., a chloride, acetate, or sulfate (B86663) of a transition metal) is reacted with the diamine ligand in a suitable solvent. For this compound, the two primary amine groups would coordinate with the metal center, displacing solvent molecules or other weakly bound ligands to form the complex.
Table 1: General Methods for Synthesizing Metal-Diamine Complexes
| Synthesis Method | Description | Typical Conditions |
| Solvent-Based Synthesis | The metal salt and diamine ligand are dissolved in a solvent and heated to promote the reaction. | Refluxing the mixture for several hours in a solvent like methanol (B129727) or ethanol. |
| Mechanochemical Synthesis (Grinding) | Solid reactants (metal salt and ligand) are ground together, using mechanical force to initiate the chemical reaction without a solvent. | Grinding in a pestle and mortar or a ball mill. |
| Co-crystallization | Precursors are co-crystallized to form hydrogen-bonded salts, which can then be heated to eliminate a small molecule (like HCl) and form the coordination complex. | Heating of a pre-formed hydrogen-bonded crystalline solid. |
Application in Asymmetric Catalysis for Enantioselective Synthesis
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. A common strategy involves the use of chiral ligands to create a chiral environment around a metal catalyst, which then preferentially produces one enantiomer of the product over the other. Chiral diamines are among the most successful classes of ligands for this purpose.
If this compound is synthesized in an enantiomerically pure form (either (R)-5-methylnonane-1,9-diamine or (S)-5-methylnonane-1,9-diamine), it can be used as a chiral ligand. The stereocenter at the C5 position would influence the conformation of the chelate ring upon coordination to a metal, creating a chiral pocket around the active site. This can lead to high enantioselectivity in reactions such as asymmetric hydrogenation, amination, or carbon-carbon bond-forming reactions. For example, chiral diamine-metal complexes are known to be effective catalysts in the enantioselective transfer hydrogenation of ketones and imines.
Metal-ligand cooperativity (MLC) describes a catalytic mechanism where the ligand is not merely a spectator but actively participates in the bond-making or bond-breaking steps of a reaction. This often involves the ligand acting as a proton shuttle, an electron reservoir, or a Lewis base/acid site.
The amine groups of this compound have the potential to engage in bifunctional catalysis. In a metal complex, one amine group could be deprotonated and remain coordinated to the metal, while the other N-H bond could act as a proton donor to a substrate. This cooperative action between the metal center and the ligand can facilitate reaction pathways that are inaccessible to traditional catalysts, often under milder conditions. For example, in hydrogenation reactions, the N-H group of a coordinated amine can deliver a proton while the metal delivers a hydride to a substrate, avoiding the need for direct substrate binding to the metal in some cases (outer-sphere mechanism). This type of metal-ligand cooperativity is a key principle in the design of highly efficient catalysts for reactions like hydrogenation, dehydrogenation, and energy storage cycles.
Monomeric and Crosslinking Agent in Polymer Chemistry
In polymer chemistry, this compound serves as a difunctional monomer due to its two reactive primary amine groups. These groups can react with complementary difunctional monomers, such as dicarboxylic acids or dianhydrides, to form long polymer chains through step-growth polymerization. The long, flexible, and branched C10 aliphatic chain between the amine groups imparts specific properties to the resulting polymer, such as increased flexibility, lower melting point, and improved solubility compared to polymers made with shorter, linear diamines.
Furthermore, it can be used as a crosslinking agent to connect existing polymer chains, forming a three-dimensional network.
Influence on Polymer Architecture, Morphology, and Network Formation
The incorporation of this compound into polymer chains introduces a degree of asymmetry and flexibility that can significantly impact the final properties of the material. The methyl group on the nonane (B91170) backbone disrupts the regularity of the polymer chain, which can influence crystallinity and morphology.
In the realm of polyamides, this compound is cited as a potential diamine monomer. google.comresearchgate.net Its use, alongside other aliphatic and cycloaliphatic diamines, can modify the properties of the resulting polyamide. For instance, in the context of lightweight building boards and thermoplastic composites, the selection of specific diamines, including this compound, is crucial for achieving desired material characteristics. google.com.lbgoogleapis.com The branched structure can lead to polymers with lower crystallinity and increased amorphous content compared to those synthesized with linear diamines. This can translate to enhanced flexibility and different mechanical properties.
Table 1: Influence of this compound on Polymer Properties
| Property | Influence of this compound |
| Crystallinity | The methyl branch disrupts chain packing, generally leading to lower crystallinity and a more amorphous polymer structure compared to linear diamine counterparts. google.comresearchgate.net |
| Morphology | Can be used to tailor the crystalline morphology (e.g., alpha vs. gamma forms in polyamides) by influencing the conditions of solidification from the melt. google.com |
| Network Formation | Acts as a cross-linker, with the chain length and branching affecting the cross-link density and network flexibility in materials like polyketones and polyurethanes. google.comgoogle.com |
| Mechanical Properties | The introduction of branching can lead to increased flexibility and impact strength in the resulting polymer. |
Building Block in Supramolecular Chemistry and Materials Science
The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a useful building block in supramolecular chemistry.
Formation of Hydrogen-Bonded Assemblies and Frameworks
The two primary amine groups of this compound are excellent hydrogen bond donors. This allows the molecule to self-assemble or co-assemble with other molecules to form extended hydrogen-bonded networks. researchgate.netresearchgate.net These networks can adopt various architectures, including one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The length and branched nature of the alkyl chain between the amine groups play a crucial role in determining the spacing and geometry of these assemblies. The flexibility of the nonane chain allows for conformational adjustments to optimize the hydrogen-bonding interactions. In the context of crystal engineering, the use of such diamines can lead to the formation of specific, predictable lattice structures. researchgate.net
Design of Host-Guest Systems and Molecular Recognition Scaffolds
The fundamental principles of host-guest chemistry rely on molecular recognition, where a host molecule selectively binds a guest molecule. nih.gov While direct research on this compound in specific host-guest systems is limited, its structural features suggest potential applications. The diamine functionality can be incorporated into larger macrocyclic or cage-like host structures. The amine groups can provide binding sites for guest molecules through hydrogen bonding or coordination with metal ions. The lipophilic alkyl chain can contribute to the formation of a hydrophobic cavity, suitable for encapsulating nonpolar guest molecules. The design of such systems could be relevant for applications in areas like drug delivery and chemical separations. nih.gov
Development of Supramolecular Gels and Self-Assembled Structures
Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes a solvent. mdpi.comnih.gov The ability of this compound to form hydrogen-bonded assemblies suggests its potential as a component in supramolecular gel systems. google.com By combining it with other functional molecules, it is conceivable to design gelators where the diamine moiety drives the self-assembly process through hydrogen bonding. The branched alkyl chain would influence the packing of the gelator molecules and the resulting fibrillar network of the gel. The development of such gels could have applications in areas ranging from materials science to tissue engineering. mdpi.comnih.gov
Integration into Chemical Sensors and Detection Systems
The amine groups of this compound can be functionalized to create receptors for specific analytes, forming the basis of chemical sensors. For instance, the amine groups can be modified with chromophores or fluorophores. Upon binding of an analyte to the receptor, a change in the optical properties (color or fluorescence) of the molecule can be observed, allowing for visual or spectroscopic detection. While specific examples utilizing this compound are not prevalent in the searched literature, the principles of using diamines in sensor design are well-established. a2bchem.com
Emerging Applications in Electrocatalysis and Photocatalysis
The field of catalysis is increasingly looking towards the development of efficient and stable catalytic systems. acs.org In electrocatalysis and photocatalysis, the support material and the molecular structure of the catalyst play crucial roles. While direct applications of this compound in these areas are still emerging, its properties suggest potential utility. For example, it could be used as a linker to immobilize catalytic species onto a solid support. The amine groups can coordinate to metal centers, and the alkyl chain can provide a flexible tether. This could lead to the creation of hybrid materials with enhanced catalytic activity and stability. The branched structure of the diamine could also influence the accessibility of the catalytic sites.
Future Research Trajectories and Innovations for 5 Methylnonane 1,9 Diamine
Exploration of Bio-Inspired and Sustainable Synthetic Methodologies
The chemical industry's shift towards green and sustainable practices necessitates the development of novel synthetic routes that minimize environmental impact. For a molecule like 5-Methylnonane-1,9-diamine, future research could pivot from traditional petrochemical routes to bio-inspired and renewable feedstock-based methodologies.
Research Focus Areas:
Amino Acid-Based Synthesis: Natural α-amino acids are valuable chiral building blocks. Methodologies have been developed for synthesizing long-chain diamines and tetramines starting from amino acids like phenylalanine and lysine. mdpi.com A potential pathway for this compound could involve leveraging the carbon backbone of a suitable amino acid, extending the chain via olefination reactions, and subsequently reducing or aminating terminal functional groups. This approach offers the advantage of introducing chirality in a controlled manner. mdpi.com
Lipid and Lignocellulose Feedstocks: Plant oils and lignocellulose are abundant renewable resources. Research has demonstrated the conversion of long-chain diols derived from plant oils into diamines via catalytic direct amination. researchgate.net Similarly, platform chemicals derived from lignin (B12514952) or sugars could serve as starting points for chemo-catalytic routes to produce branched-chain diamines. researchgate.netalderbioinsights.co.uk These methods are crucial for establishing a sustainable plastics and polymers industry. nih.gov
Chemo-enzymatic Routes: Combining the selectivity of biocatalysts with the efficiency of chemical catalysis could yield highly efficient and sustainable synthetic pathways. Enzymes could be employed to create a chiral precursor, which is then chemically modified to produce the final diamine.
The table below outlines potential sustainable synthetic strategies.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Methodology | Potential Precursor(s) | Key Transformation(s) | Advantages |
|---|---|---|---|
| Bio-Inspired (Amino Acid) | Glutamic Acid, Lysine | Chain extension (e.g., Wittig olefination), functional group interconversion, amination | Inherent chirality, renewable source. mdpi.com |
| Renewable Feedstock | Plant oil derivatives, Lignin-derived platform chemicals | Catalytic amination of diols, hydroformylation, reductive amination | Utilization of abundant biomass. researchgate.netnih.gov |
| Chemo-enzymatic | Bio-derived keto-acids | Enzymatic reduction/amination, chemical chain extension | High selectivity and efficiency. |
Rational Design of Next-Generation Catalytic Systems Utilizing this compound
Diamines are foundational components in asymmetric catalysis, often serving as chiral ligands for metal centers or as organocatalysts. The unique structural features of this compound—a flexible ten-carbon tether, a stereocenter, and two coordinating amine groups—make it a promising candidate for the rational design of novel catalytic systems.
The distance between the two nitrogen atoms and the steric bulk introduced by the methyl group could influence the geometry and electronic properties of a resulting metal complex, thereby tuning its catalytic activity and selectivity. Research into other asymmetric diamine derivatives has shown their utility in sequential palladium and rhodium catalysis to produce complex, polyfunctionalized molecules. nih.gov
Potential Catalytic Applications:
Asymmetric Ligands: As a chiral diamine, it could be used to synthesize ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, C-H functionalization, or allylic amination. nih.govacs.org The flexible backbone may allow it to form stable chelate rings with various metals, creating a well-defined chiral pocket around the active site.
Organocatalysis: Primary diamines can act as effective organocatalysts for various carbon-carbon bond-forming reactions. The asymmetric nature of this compound could be exploited in enantioselective transformations.
Directed C-H Functionalization: The amine groups could serve as directing groups in palladium-catalyzed reactions, enabling the selective functionalization of specific C-H bonds within the molecule itself or in a substrate. acs.org
Table 2: Hypothetical Catalytic Systems Based on this compound
| Catalyst Type | Metal Center (if applicable) | Potential Reaction | Role of Diamine |
|---|---|---|---|
| Chiral Ligand | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation | Forms chiral environment, influences enantioselectivity. |
| Organocatalyst | N/A | Aldol or Michael Reactions | Forms enamines, activates substrate. |
| Directing Group Ligand | Palladium | Site-Selective C(sp³)–H Arylation | Coordinates to metal and directs it to a specific C-H bond. acs.org |
Development of Novel Materials with Tunable Properties for Advanced Technologies
Diamines are critical monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of an asymmetric, branched-chain diamine like this compound into a polymer backbone is a promising strategy for developing novel materials with tailored properties.
The methyl side group can disrupt the regular packing of polymer chains, which typically reduces crystallinity and enhances solubility in common organic solvents. researchgate.net This improved processability is highly desirable for applications in advanced electronics and aerospace. Furthermore, the asymmetry can influence the material's mechanical and optical properties. umich.eduacs.org
Future Material Science Directions:
High-Performance Polyamides: Polymerization of this compound with various diacids could yield a new family of polyamides. The methyl branch would likely lower the melting point and increase toughness compared to its linear analogue, nonane-1,9-diamine. nih.gov
Soluble and Flexible Polyimides: In the field of flexible electronics, there is a high demand for colorless and soluble polyimides. The asymmetric structure of this diamine could reduce charge-transfer complex formation and intermolecular packing, leading to materials with high optical transparency and good flexibility. acs.org
Covalent Adaptable Networks (CANs): Diamines are used to create crosslinked polymer networks. Incorporating dynamic covalent bonds with this compound could lead to the development of vitrimers—a class of polymers that combine the properties of thermosets and thermoplastics, offering reprocessability and self-healing capabilities. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from batch to continuous manufacturing is a key trend in the chemical industry, offering enhanced safety, efficiency, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for multi-step syntheses and for reactions that are difficult to control in large batches. mdpi.comdurham.ac.uk
A future manufacturing process for this compound could be designed as an integrated, multi-step flow sequence. acs.org For instance, a precursor could undergo amination in one reactor, followed by an in-line purification step, and then a final reduction or modification in a second reactor, all within a closed, automated system. This approach would allow for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purity while minimizing waste. semanticscholar.orggoogle.com This is especially advantageous for handling hazardous reagents or intermediates. durham.ac.uk
Advanced Theoretical and Computational Studies of Complex Systems Involving this compound
Before embarking on extensive experimental work, advanced theoretical and computational studies can provide invaluable insights into the behavior of this compound at a molecular level. These studies can predict properties and guide the rational design of experiments, saving significant time and resources.
Potential Computational Research Areas:
Coordination Chemistry: Density Functional Theory (DFT) calculations can be used to model the coordination of this compound with various metal centers. These studies can predict binding energies, geometries of the resulting complexes, and electronic structures, which are critical for designing effective catalysts.
Polymer Property Prediction: Molecular dynamics simulations can be employed to model the bulk properties of polymers incorporating this diamine. Such simulations can predict key material characteristics like the glass transition temperature (Tg), mechanical modulus, and solubility, helping to screen potential candidates for specific applications.
Reaction Mechanism Elucidation: Computational studies can help elucidate the mechanisms of reactions involving this compound, such as its role in catalysis or polymerization, by mapping out reaction pathways and identifying transition states. nih.gov
Q & A
Q. Key Factors Affecting Yield :
- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates .
- Stoichiometry : Excess reducing agents (e.g., NaBH₄) minimize side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating pure products .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the absolute configuration of chiral this compound complexes?
Methodological Answer:
Chiral complexes involving this compound (e.g., Co(III) or Lu(III) macrocycles) require precise determination of absolute configuration. Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation or diffusion methods yield high-quality crystals. For example, Lu(III) macrocycles with μ-η²:η²-peroxo bridges were crystallized via Schiff base condensation .
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) and refinement software (e.g., SHELXT) resolve enantiomeric assignments .
- Validation : Anomalous dispersion effects (e.g., using heavy atoms like Co or Lu) enhance confidence in chiral center assignments .
Case Study : SC-XRD confirmed the planar μ-η²:η²-peroxo configuration in a Lu(III) complex, resolving ambiguities in ligand geometry .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers expect?
Methodological Answer:
- ¹H NMR : Look for signals corresponding to methyl groups (δ ~1.2–1.5 ppm) and amine protons (δ ~2.5–3.5 ppm). For example, trifluoromethylquinoline derivatives show distinct -CH-C-CF₃ protons at δ 8.39 ppm .
- IR Spectroscopy : N-H stretching (3455 cm⁻¹) and C-F vibrations (1535 cm⁻¹) confirm functional groups .
- LCMS/MS : Molecular ion peaks (e.g., m/z 685 [M+1]⁺) validate molecular weight .
Advanced Tip : Use HRMS (High-Resolution Mass Spectrometry) to distinguish isomers, as demonstrated for Co(III) complexes with ±0.0007 Da accuracy .
Advanced: How can researchers reconcile conflicting mutagenicity data for acridine-1,9-diamine derivatives, and what structural alerts predict mutagenic potential?
Methodological Answer:
Acridine-1,9-diamine derivatives exhibit mutagenicity due to structural alerts:
- Primary Aromatic Amines : Toxtree flags these as mutagenic via DNA adduct formation .
- Scaffold Analysis : Acridine cores intercalate DNA, while methyl groups may modulate toxicity .
Q. Resolving Contradictions :
- In Silico Screening : Use Toxtree or similar tools to predict alerts (e.g., aliphatic halogens, aromatic amines) .
- Experimental Validation : Ames tests or comet assays confirm predictions. For example, acridine-1,9-diamine (33) showed concordance between Toxtree alerts and experimental mutagenicity .
Advanced: What strategies optimize the synthesis of this compound metal complexes for catalytic or biomedical applications?
Methodological Answer:
- Template Synthesis : Use metal ions (e.g., Cu²⁺, Co³⁺) to pre-organize ligands during macrocycle formation. For instance, Co(III) complexes were templated via nitroethane/formaldehyde reactions .
- Reduction Protocols : Zn/HCl reduction of nitro groups in Cu(II) complexes yields amine-functionalized cyclams .
- Solvent Effects : Non-coordinating solvents (e.g., DCM) prevent ligand displacement during crystallization .
Case Study : A Co(III)-sen complex with this compound was resolved using (R,R)-(+)-tartrate, highlighting chiral induction strategies .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Remove hydrophilic byproducts (e.g., diethylammonium chloride) using water washes .
- Column Chromatography : Silica gel with gradients of CH₂Cl₂/MeOH/NH₄OH (9:1:0.05) separates diamine derivatives .
- Recrystallization : High-purity crystals are obtained from ethanol/water mixtures, as seen in trifluoromethylquinoline derivatives .
Advanced: How can researchers analyze contradictory biological activity data for this compound derivatives across studies?
Methodological Answer:
-
Meta-Analysis : Systematically compare datasets using tools like Web of Science or PubMed, filtering by assay type (e.g., antimycobacterial vs. cytotoxicity) .
Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04
-
Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups) with activity. For example, trifluoromethylquinoline derivatives showed antimycobacterial activity but variable cytotoxicity .
-
Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

